5-Bromo-2,4-dimethoxypyridine
Overview
Description
5-Bromo-2,4-dimethoxypyridine is an organic compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol . This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a pyridine ring. It is widely used in various fields of research and industry due to its unique chemical properties.
Mechanism of Action
Mode of Action
, a type of palladium-catalyzed cross-coupling reaction. In such reactions, the compound may interact with its targets through oxidative addition and transmetalation .
Biochemical Pathways
, which are fundamental in many biochemical pathways.
Pharmacokinetics
. These properties could impact the bioavailability of the compound.
Result of Action
As a reagent in Suzuki–Miyaura coupling reactions, it may contribute to the formation of new carbon-carbon bonds , which could potentially lead to the synthesis of various organic compounds.
Biochemical Analysis
Biochemical Properties
5-Bromo-2,4-dimethoxypyridine plays a significant role in biochemical reactions, particularly as an inhibitor of autophagy. Autophagy is a catabolic process that mediates the degradation of cellular components within specialized subcellular compartments called autophagosomes . This compound has been identified as a potent inhibitor of autophagy, acting upstream or independently of the mTOR pathway . It interacts with enzymes and proteins involved in the autophagy process, thereby modulating cellular homeostasis and survival.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting autophagy, which is crucial for the degradation of long-lived proteins, protein aggregates, and organelles . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s effect on autophagy can lead to the accumulation of damaged proteins and organelles, potentially affecting cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key biomolecules in the autophagy pathway. It binds to specific proteins and enzymes, inhibiting their activity and thereby blocking the formation and maturation of autophagosomes . This inhibition disrupts the normal degradation process within cells, leading to altered cellular homeostasis. Additionally, the compound may influence gene expression by modulating transcription factors involved in autophagy regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the inhibition of autophagy by this compound can lead to sustained accumulation of cellular debris and damaged organelles . Over time, this can result in altered cellular metabolism and potentially adverse effects on cell viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits autophagy without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruption of cellular homeostasis and induction of cell death. These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include oxidative deamination and demethylation . The compound undergoes metabolic transformations to produce various metabolites, such as 4-bromo-2,5-dimethoxyphenylacetic acid and 4-bromo-2,5-dimethoxybenzoic acid . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s bioavailability and overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within autophagosomes and other subcellular structures is critical for its inhibitory effects on autophagy and overall cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dimethoxypyridine typically involves the bromination of 2,4-dimethoxypyridine. One common method includes the use of bromine or a bromine source in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to ensure cost-effectiveness and scalability . The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-dimethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromo-2,4-dimethoxypyridine has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxypyridine: Lacks the bromine atom, resulting in different reactivity and applications.
5-Chloro-2,4-dimethoxypyridine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
Uniqueness
5-Bromo-2,4-dimethoxypyridine is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-2,4-dimethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-6-3-7(11-2)9-4-5(6)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLDCGSNDXFFQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596285 | |
Record name | 5-Bromo-2,4-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52606-07-2 | |
Record name | 5-Bromo-2,4-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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